molecular formula C31H39F3O3S2 B165441 Tris(4-tert-butylphenyl)sulfonium triflate CAS No. 134708-14-8

Tris(4-tert-butylphenyl)sulfonium triflate

Cat. No. B165441
CAS RN: 134708-14-8
M. Wt: 580.8 g/mol
InChI Key: HHMQUQRJNPTPAJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Tris(4-tert-butylphenyl)sulfonium triflate involves the use of DMSO as a solvent . It is also used as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The molecular formula of Tris(4-tert-butylphenyl)sulfonium triflate is [ (CH3)3CC6H4]3SCF3SO3 . It has a CAS Number of 134708-14-8 and a molecular weight of 580.76 .


Physical And Chemical Properties Analysis

Tris(4-tert-butylphenyl)sulfonium triflate has a melting point of 250-253 °C (lit.) . It has a total acid of <2 × 10-3 mol/kg and a total base of <2 × 10-3 mol/kg .

Scientific Research Applications

Photoacid Generator in Photolithography

Tris(4-tert-butylphenyl)sulfonium triflate serves as an effective photoacid generator (PAG) in photolithography processes. When exposed to light, it generates acid which can catalyze the removal of the protective group in photoresists, thus creating a patterned structure on a substrate. This application is crucial in the manufacturing of semiconductors and microelectronic devices .

Cationic Photoinitiator for Polymerization

This compound acts as a cationic photoinitiator for polymerization reactions. Upon light irradiation, it initiates the polymerization of monomers into polymers. This is particularly useful in the development of coatings, inks, and adhesives that require curing by light exposure .

Antimicrobial Agent

Research has shown that Tris(4-tert-butylphenyl)sulfonium triflate exhibits antimicrobial activity . It can be used to inhibit the growth of bacteria and other microorganisms, making it a potential candidate for use in antimicrobial coatings and materials to prevent infections and contamination .

properties

IUPAC Name

trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQUQRJNPTPAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584186
Record name Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-tert-butylphenyl)sulfonium

CAS RN

220155-94-2, 134708-14-8
Record name Sulfonium, tris[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220155-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(4-tert-butylphenyl)sulfonium triflate
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